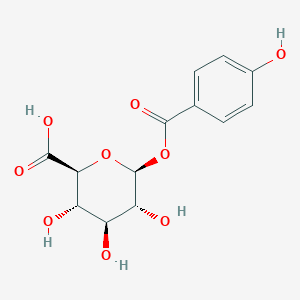

1-(4-Hydroxybenzoyl)glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Hydroxybenzoyl)glucuronide is a phase II metabolite formed via glucuronidation of 4-hydroxybenzoic acid, a phenolic compound commonly derived from dietary or pharmaceutical sources. As an acyl glucuronide, it consists of a glucuronic acid moiety conjugated to the hydroxyl group of the aglycone (4-hydroxybenzoic acid).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybenzoyl)glucuronide typically involves the glucuronidation of 4-hydroxybenzoic acid. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and a suitable buffer system to maintain the pH .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods using engineered microorganisms. These microorganisms are designed to express the necessary enzymes for glucuronidation, allowing for efficient and scalable production of the compound .

Chemical Reactions Analysis

Acylation of Glucuronic Acid

The primary synthetic route involves reacting activated 4-hydroxybenzoyl derivatives (e.g., 4-hydroxybenzoyl chloride) with β-D-glucuronic acid under basic conditions (pyridine or triethylamine), forming the ester linkage via nucleophilic acyl substitution .

Reaction Scheme:

β-D-Glucuronic acid+4-Hydroxybenzoyl chlorideBaseThis compound+HCl

Koenigs-Knorr Glycosylation

An alternative method employs the Koenigs-Knorr reaction, where acetobromo-α-D-glucuronic acid methyl ester reacts with 4-hydroxybenzoic acid derivatives in the presence of silver oxide. Subsequent enzymatic deprotection (e.g., porcine liver esterase) yields the final product .

Enzymatic Glucuronidation

UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of 4-hydroxybenzoic acid with UDP-glucuronic acid in vivo, forming this compound . This reaction enhances hydrophilicity, enabling renal or biliary excretion.

Enzymatic Hydrolysis

β-Glucuronidases in the gut microbiota or lysosomes hydrolyze the glucuronide bond, regenerating free 4-hydroxybenzoic acid and glucuronic acid :

This compoundβ-Glucuronidase4-Hydroxybenzoic acid+Glucuronic acid

pH-Dependent Degradation

The ester bond undergoes hydrolysis under acidic or alkaline conditions:

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) | Primary Products |

|---|---|---|---|

| pH 1.2 (gastric) | 0.12 ± 0.03 | 5.8 h | 4-Hydroxybenzoic acid, Glucuronic acid |

| pH 7.4 (physiological) | 0.02 ± 0.01 | 34.7 h | Minimal degradation |

| pH 9.0 (alkaline) | 0.25 ± 0.05 | 2.8 h | 4-Hydroxybenzoic acid, Glucuronic acid |

Data adapted from stability studies of analogous acyl glucuronides .

Rearrangement Reactions

Under physiological conditions, acyl migration may occur, forming positional isomers (2-, 3-, or 4-O-glucuronides). This process is temperature-dependent and reversible .

Transglycosylation Activity

In enzymatic assays, this compound can act as a glycosyl donor. Rice Os9BGlu31 transglucosidase transfers the glucuronide moiety to phenolic acceptors (e.g., ferulic acid) :

| Donor | Acceptor | Relative Activity (%) |

|---|---|---|

| This compound | Ferulic acid | 82.0 ± 2.1 |

| This compound | 4-Hydroxybenzoic acid | 72.5 ± 1.8 |

Activity measured at pH 4.5, 30°C .

NMR Spectroscopy

Key structural assignments from 2D NMR experiments (HSQC, HMBC, NOESY):

-

Anomeric Proton (G1): δ 5.42 ppm (d, J = 9.0 Hz), confirming β-configuration .

-

4-Hydroxybenzoyl Group: Aromatic protons at δ 7.12 (d, J = 8.6 Hz) and δ 6.80 (d, J = 8.6 Hz) .

Mass Spectrometry

-

ESI-MS/MS: m/z 313.08 [M-H]⁻ → m/z 176.03 (glucuronide fragment) and m/z 137.02 (4-hydroxybenzoyl fragment) .

Photodegradation

Under UV irradiation (λ = 254 nm), the compound undergoes cleavage of the ester bond, yielding 4-hydroxybenzoic acid and glucuronic acid derivatives .

Aquatic Toxicity

Using the Aliivibrio fischeri bioluminescence assay:

Scientific Research Applications

1-(4-Hydroxybenzoyl)glucuronide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxybenzoyl)glucuronide involves its formation through the conjugation of 4-hydroxybenzoic acid with glucuronic acid. This process is catalyzed by UGTs and requires UDPGA as a cofactor. The resulting glucuronide is more water-soluble, facilitating its excretion from the body through urine or bile . The primary molecular targets are the enzymes involved in glucuronidation and hydrolysis, such as UGTs and β-glucuronidase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Kinetic Behavior and Degradation Pathways

Acyl glucuronides and glucosides exhibit distinct degradation kinetics due to structural differences in their carbohydrate moieties. For example:

- (R)-α-Methylphenylacetic acid (MPA) acyl glucuronide degrades faster than its glucoside counterpart, with a degradation rate constant ($k_d$) of 0.90 h⁻¹ vs. 0.41 h⁻¹ for the (S)-MPA glucuronide .

- Di-methylated phenylacetic acid (DMPA) acyl glucuronide has a longer half-life ($t{1/2} = 23.3$ h) compared to its glucoside analogue ($t{1/2} = 16$ h), indicating slower degradation in the glucuronide form .

The reactivity trends reverse depending on the aglycone’s substituents. Faster-reacting acyl glucuronides (e.g., unsubstituted or mono-methylated derivatives) show higher transacylation rates than glucosides, while slower-reacting compounds (e.g., di-methylated derivatives) exhibit the opposite behavior . The carboxylate group in glucuronides enhances reactivity in fast-reacting compounds but sterically hinders degradation in bulkier aglycones .

Table 1: Degradation Half-Lives ($t_{1/2}$) of Selected Acyl Glucuronides and Glucosides

| Compound | Acyl Glucuronide $t_{1/2}$ (h) | Acyl Glucoside $t_{1/2}$ (h) |

|---|---|---|

| Unsubstituted phenylacetic acid | ~1.5 | ~1.5 |

| (R)-MPA | 0.90 | 0.41 (glucoside not reported) |

| DMPA | 23.3 | 16.0 |

Structural and Electronic Influences on Reactivity

Density functional theory (DFT) studies reveal that transacylation and hydrolysis rates depend on:

- Aglycone substituents : Steric hindrance from methyl groups (e.g., DMPA) slows degradation, while electron-withdrawing groups accelerate it .

- Carbohydrate conformation: 1-α anomers degrade faster than 1-β anomers due to favorable exo-anomeric effects and cis-ring fusion in transition states .

- Carboxylate presence : The glucuronide’s carboxylate group increases reactivity in small aglycones (e.g., unsubstituted phenylacetic acid) but reduces it in sterically hindered compounds .

Comparatively, acyl glucosides lack the carboxylate group, leading to weaker electronic effects but similar steric interactions .

Antioxidant Activity Modifications

Glucuronidation generally reduces antioxidant capacity more severely than glucosidation. For flavonoids:

- Quercetin-3-O-glucuronide shows 40–60% lower radical scavenging activity than its glucoside counterpart due to disruption of the ortho-hydroxyl structure .

- C-ring glucuronidation (e.g., compound 16 vs. 15) reduces antioxidant activity more than A-ring conjugation .

Table 2: Antioxidant Activity of Flavonoid Derivatives

| Compound | Glucuronide Activity (% Reduction vs. Aglycone) | Glucoside Activity (% Reduction vs. Aglycone) |

|---|---|---|

| Quercetin-3-O-conjugate | 55–60% | 30–35% |

| C-ring glucuronide | 70% | 45% (single glucoside) |

Toxicological Implications

Acyl glucuronides are more toxicologically significant than glucosides due to their reactivity:

In contrast, acyl glucosides exhibit lower reactivity and are less associated with toxicity .

Biological Activity

1-(4-Hydroxybenzoyl)glucuronide (HBG) is a phenolic compound that has garnered attention for its potential biological activities, particularly in the context of health benefits associated with dietary polyphenols. This article explores the biological activity of HBG, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is a glucuronide derivative of 4-hydroxybenzoic acid, characterized by its benzoyl group attached to a glucuronic acid moiety. The structure can be represented as follows:

This compound is known for its solubility in water due to the glucuronic acid component, which enhances its bioavailability and metabolic stability.

HBG exhibits various biological activities through several mechanisms:

- Antioxidant Activity : HBG has been shown to scavenge free radicals, thereby reducing oxidative stress. This is crucial in preventing cellular damage associated with chronic diseases .

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. It has been suggested that HBG may influence the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation .

- Antimicrobial Properties : HBG has demonstrated antimicrobial activity against various pathogens, indicating its potential as a natural preservative or therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of HBG reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : HBG is absorbed efficiently in the gastrointestinal tract due to its glucuronidation, which enhances solubility and permeability .

- Metabolism : Following absorption, HBG undergoes extensive metabolism primarily in the liver, where it is converted into various metabolites that may also possess biological activity. The metabolic pathways include phase I and phase II reactions involving cytochrome P450 enzymes and glucuronidation processes .

- Excretion : The metabolites of HBG are primarily excreted via urine, with studies indicating significant urinary excretion of conjugated forms after dietary intake of polyphenol-rich foods .

Case Studies and Research Findings

Several studies have investigated the biological effects of HBG:

- Antioxidant Study : A study evaluated the antioxidant capacity of HBG using DPPH radical scavenging assays. Results indicated that HBG exhibited a significant reduction in DPPH radicals compared to control groups, suggesting strong antioxidant potential .

- Anti-inflammatory Research : In vitro studies on human cell lines demonstrated that HBG could inhibit the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests that HBG may be effective in managing inflammatory conditions .

- Microbial Activity Assessment : Research conducted on the antimicrobial properties of HBG revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for conventional antibiotics, highlighting its potential as an alternative therapeutic agent .

Comparative Analysis

The following table summarizes key biological activities and findings related to this compound compared to other phenolic compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Significant | Effective |

| Hydroxytyrosol | Very High | Moderate | Moderate |

| Quercetin | High | Significant | Effective |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 1-(4-Hydroxybenzoyl)glucuronide in biological matrices, and how are they validated?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. For example, a validated LC-MS/MS assay using a C18 column (2.1 × 20 mm, 3 µm) with a gradient elution of 0.1% formic acid in water/acetonitrile can achieve precise detection. Quantitation is performed using parent compounds (e.g., ezetimibe) as standards, assuming similar ionization efficiency between parent and glucuronide . Validation parameters include linearity (R² ≥ 0.99), precision (intra-/inter-day CV <15%), and lower limits of detection (e.g., 0.8 nM for dopamine glucuronide in microdialysates) .

Q. What experimental models are suitable for studying hepatic metabolism of this compound?

- Methodological Answer : Primary hepatocytes or liver microsomes are ideal for in vitro studies, as they retain UDP-glucuronosyltransferase (UGT) activity. In vivo, isotope tracing (e.g., ¹⁴C-labeled glucose) can track hepatic glucose-6-phosphate (G6P) pools, which contribute to glucuronide formation. For example, administering 1-[¹⁴C]galactose labels UDP-glucose in the liver, enabling comparison of ³H/¹⁴C ratios in hepatic vein blood and urinary glucuronide to validate metabolic pathways .

Q. How does glucuronidation influence the pharmacokinetics of this compound?

- Methodological Answer : Glucuronidation increases hydrophilicity, enhancing renal excretion. Enzyme kinetics (Km, Vmax) for UGT isoforms (e.g., UGT1A1) can be determined using Michaelis-Menten nonlinear regression. For instance, SN-38 glucuronidation by UGT1A1 shows a Km of ~50 µM, reflecting enzyme-substrate affinity .

Advanced Research Questions

Q. How can the stability of this compound be experimentally determined, and what factors influence its degradation kinetics?

- Methodological Answer : Stability is assessed via kinetic modeling of transacylation and hydrolysis. For acyl glucuronides, ¹H NMR monitors methyl peak intensity changes to derive rate constants (kd). The 1-β anomer degrades via transacylation (1-β→2-β) and hydrolysis (1-β→aglycone), with rates influenced by pH, temperature, and aglycone structure. For example, charged carboxylates in glucuronides accelerate transacylation compared to neutral glucosides . Exo-anomeric effects in 1-α anomers further increase reactivity .

Q. What structural features of this compound correlate with protein adduct formation and potential toxicity?

- Methodological Answer : Reactivity is linked to the degradation rate (kd) of the 1-β anomer. Fast-reacting glucuronides (e.g., phenylacetic acid derivatives) form more protein adducts due to prolonged exposure to reactive intermediates. Density functional theory (DFT) calculations reveal that activation energy for transacylation correlates with kd. Hydrogen bonding differences between glucuronides and glucosides further explain reactivity trends .

Q. How can isotopic labeling resolve contradictions in direct vs. indirect hepatic glycogen synthesis pathways involving glucuronides?

- Methodological Answer : Dual isotopic labeling (e.g., ¹⁴C-glucose and ³H-galactose) distinguishes direct (glucose→G6P→glycogen) and indirect (glucose→lactate→G6P→glycogen) pathways. By comparing ¹⁴C randomization in urinary glucuronide and hepatic vein glucose, researchers estimated that ≤65% of glycogen derives from direct pathways . Glucagon stimulation further validates hepatic G6P pool contributions .

Q. What computational tools predict the degradation behavior of acyl glucuronides like this compound?

- Methodological Answer : DFT-based transition state modeling calculates activation energies for transacylation. Partial atomic charges and Hammett constants quantify electronic effects, while Taft steric constants assess substituent bulk. For example, Berry et al. (2009) correlated DFT-derived activation energies with in vitro degradation rates (R² >0.9) for phenylacetic acid glucuronides .

Properties

Molecular Formula |

C13H14O9 |

|---|---|

Molecular Weight |

314.24 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxybenzoyl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H14O9/c14-6-3-1-5(2-4-6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13-17H,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1 |

InChI Key |

UDDPEWPRKBWBMA-UNLLLRGISA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.